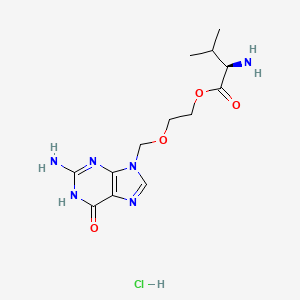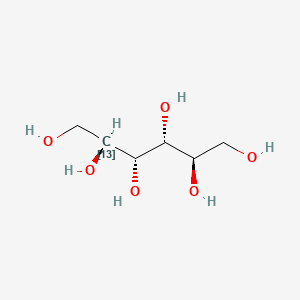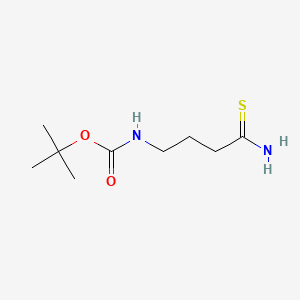![molecular formula C5H10O5 B583941 D-[1,3-<sup>13</sup>C<sub>2</sub>]リボース CAS No. 478511-79-4](/img/structure/B583941.png)
D-[1,3-13C2]リボース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-[1,3-13C2]Ribose: is a labeled form of D-ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, the primary source of energy for cells . The labeling with carbon-13 isotopes at positions 1 and 3 allows for detailed studies in metabolic pathways and molecular interactions.
科学的研究の応用
Chemistry: D-[1,3-13C2]Ribose is used in nuclear magnetic resonance spectroscopy to study the structure and dynamics of ribose-containing molecules .
Biology: It is employed in metabolic studies to trace the pathways of ribose metabolism and understand its role in cellular processes .
Medicine: D-ribose supplementation has been investigated for its potential benefits in conditions like chronic fatigue syndrome, fibromyalgia, and heart disease .
Industry: Used in the production of antiviral and anticancer drugs due to its role in nucleotide synthesis .
作用機序
Target of Action
D-[1,3-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production processes . It plays a crucial role in the synthesis of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP), which are essential components of cellular energy metabolism .
Mode of Action
D-[1,3-13C2]Ribose interacts with its targets by participating in the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It is phosphorylated to yield ribose-5-phosphate, which contributes to ATP production through the nonoxidative phase of the PPP . It also participates in nucleotide synthesis, thus playing a fundamental role in various life processes .
Biochemical Pathways
D-[1,3-13C2]Ribose affects several biochemical pathways. It is involved in the pentose phosphate pathway, where it contributes to the production of NADPH and ribose 5-phosphate for nucleotide synthesis . It also plays a role in the D-ribose transport pathway, which is crucial for the transport of D-ribose across cell membranes .
Pharmacokinetics
D-[1,3-13C2]Ribose is rapidly absorbed with a high bioavailability . It is distributed throughout the body, reaching various tissues and cells where it participates in energy production . The elimination of D-[1,3-13C2]Ribose occurs through metabolic pathways, and a small percentage is excreted unchanged in the urine .
Result of Action
The action of D-[1,3-13C2]Ribose results in enhanced cellular energy levels, as it contributes to the production of ATP, the primary energy currency of cells . Disturbances in d-ribose metabolism have been linked to certain medical conditions, such as type 2 diabetes mellitus and cognitive dysfunction .
Action Environment
The action, efficacy, and stability of D-[1,3-13C2]Ribose can be influenced by various environmental factors. For instance, the presence of certain enzymes and co-factors can affect the rate at which D-[1,3-13C2]Ribose is metabolized . Additionally, factors such as pH and temperature can influence the stability of D-[1,3-13C2]Ribose .
準備方法
Synthetic Routes and Reaction Conditions: D-[1,3-13C2]Ribose can be synthesized through microbial fermentation of glucose in a culture medium without adding calcium carbonate . The fermentation process involves specific strains of microorganisms that incorporate the carbon-13 isotopes into the ribose molecule.
Industrial Production Methods: Industrial production of D-ribose, including its labeled forms, often involves fermentation processes using genetically modified strains of bacteria such as Bacillus species . These strains are optimized to produce high yields of ribose by manipulating the pentose phosphate pathway.
化学反応の分析
Types of Reactions: D-[1,3-13C2]Ribose undergoes various chemical reactions, including:
Oxidation: Conversion to ribonic acid.
Reduction: Formation of ribitol.
Substitution: Formation of nucleotides and nucleosides.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Sodium borohydride is commonly used.
Substitution: Enzymatic reactions using ribokinase and phosphoribosyl pyrophosphate synthetase.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various nucleotides and nucleosides.
類似化合物との比較
D-ribose: The non-labeled form of the compound.
Deoxyribose: A component of DNA, differing by the absence of one oxygen atom.
Arabinose, Xylose, Lyxose: Other aldopentoses with similar structures but different configurations.
Uniqueness: D-[1,3-13C2]Ribose is unique due to its carbon-13 labeling, which allows for detailed metabolic and structural studies that are not possible with the non-labeled form.
特性
IUPAC Name |
(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-VNDXAVFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)
![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)








